molecular formula C16H11NO B15067230 4-Quinolinecarboxaldehyde, 2-phenyl- CAS No. 117839-38-0

4-Quinolinecarboxaldehyde, 2-phenyl-

Cat. No.: B15067230
CAS No.: 117839-38-0
M. Wt: 233.26 g/mol
InChI Key: WVUJVQGSMRAXJG-UHFFFAOYSA-N
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Description

2-Phenylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline ring system substituted with a phenyl group at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylquinoline-4-carbaldehyde typically involves the Doebner reaction, which is a well-known method for constructing quinoline derivatives. The process starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The reaction proceeds through a series of steps including amidation, reduction, acylation, and amination .

Industrial Production Methods: Industrial production of 2-phenylquinoline-4-carbaldehyde may involve large-scale application of the Doebner reaction or other catalytic processes that ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-phenylquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Scientific Research Applications

2-phenylquinoline-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a precursor for developing novel therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-phenylquinoline-4-carbaldehyde in biological systems involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as histone deacetylases (HDACs), leading to the modulation of gene expression and induction of apoptosis in cancer cells. The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of target enzymes .

Comparison with Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-Phenylquinoline-4-methanol
  • 2-Phenylquinoline-4-nitro

Comparison: 2-phenylquinoline-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. This functional group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

117839-38-0

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

2-phenylquinoline-4-carbaldehyde

InChI

InChI=1S/C16H11NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-11H

InChI Key

WVUJVQGSMRAXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C=O

Origin of Product

United States

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